Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate
Overview
Description
Scientific Research Applications
Anticonvulsant Activity
- Enaminones Synthesis and Activity : Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, a compound related to Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate, was evaluated for its anticonvulsant properties. Although it did not show activity against amygdala kindled seizures, its analogs presented potential as safer anticonvulsant alternatives (Scott et al., 1993).
Chemical Synthesis and Characterization
- Photochemistry of Cycloalkenones : Methyl 2-allyl-3-oxo-2,3-dihydrothiophene-2-carboxylate, a structurally similar compound, showed specific photocyclization reactions under certain conditions, providing insights into the photochemical behavior of similar compounds (Anklam et al., 1985).
- Crystal Structure Analysis : The crystal structures of anticonvulsant enaminones, including compounds related to this compound, were determined, offering insights into their molecular conformation and hydrogen bonding patterns (Kubicki et al., 2000).
- Catalytic Carbonylation : A study explored the high-yield carbonylation of cyclohexene in a methanol solution using palladium(II) chloride–triphenylphosphine as a catalyst. This process could be relevant for the synthesis of similar cyclohexanecarboxylates (Yoshida et al., 1976).
Molecular Studies and Applications
- Light-Emitting Radical Sensors : A study on radical adducts with intense fluorescence emission in cyclohexane found that the emission characteristics were highly dependent on solvent polarity. This finding could be relevant for developing sensor devices based on similar chemical structures (López et al., 2008).
- Anticancer and Antimicrobial Agents : Compounds structurally related to this compound were synthesized and evaluated for their anticancer and antimicrobial properties, showing significant activity against various cancer cell lines and pathogenic strains (Katariya et al., 2021).
Properties
IUPAC Name |
methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2O3/c1-19-13(18)14(6-4-10(17)5-7-14)9-2-3-11(15)12(16)8-9/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJGDVJEDVTSDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(=O)CC1)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857201 | |
Record name | Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384264-84-9 | |
Record name | Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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